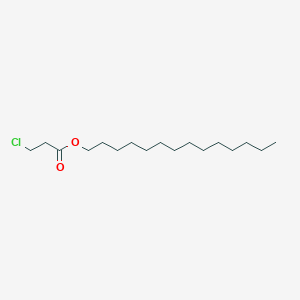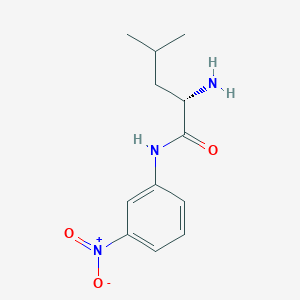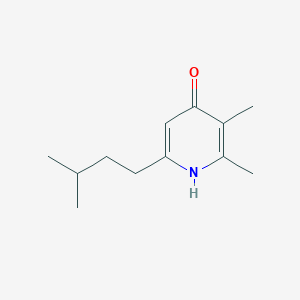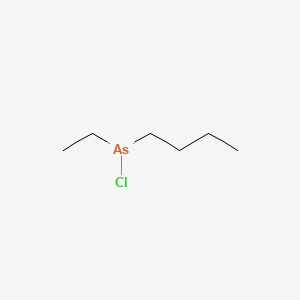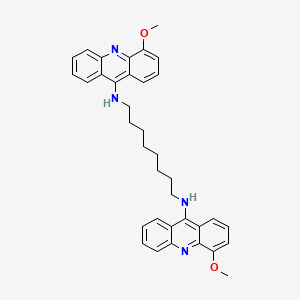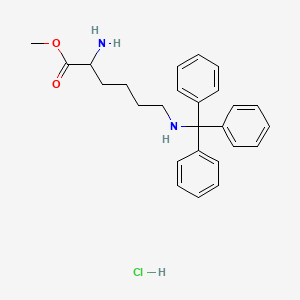![molecular formula C13H18NO7P B14493540 Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate CAS No. 63509-19-3](/img/structure/B14493540.png)
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is an organic compound that features a benzodioxole ring, a nitro group, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)-2-nitroethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: Formation of the corresponding phosphonic acid.
科学的研究の応用
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Diethyl [1-(2H-1,3-benzodioxol-5-ylamino)methylene]malonate: Similar structure but with an amino group instead of a nitro group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Lacks the nitro and phosphonate groups.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a piperidine ring and a different functional group arrangement.
Uniqueness
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is unique due to the presence of both a nitro group and a phosphonate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
特性
CAS番号 |
63509-19-3 |
|---|---|
分子式 |
C13H18NO7P |
分子量 |
331.26 g/mol |
IUPAC名 |
5-(1-diethoxyphosphoryl-2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H18NO7P/c1-3-20-22(17,21-4-2)13(8-14(15)16)10-5-6-11-12(7-10)19-9-18-11/h5-7,13H,3-4,8-9H2,1-2H3 |
InChIキー |
KQODHRRBWGENED-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



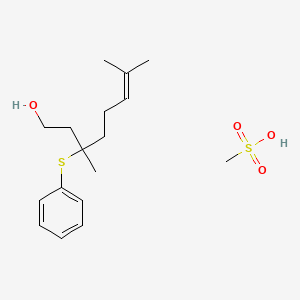
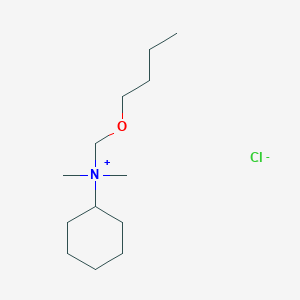
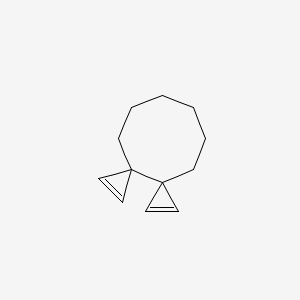

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
